molecular formula C16H25N3O5S B7139085 N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide

N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B7139085
M. Wt: 371.5 g/mol
InChI Key: ZJGFYLWTKJCLLL-UHFFFAOYSA-N
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Description

N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide is a complex organic compound with a unique structure that combines a pyridinone moiety with a piperidine ring and a sulfonamide group

Properties

IUPAC Name

N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5S/c1-3-8-25(23,24)17-13-4-6-18(7-5-13)16(22)11-19-12(2)9-14(20)10-15(19)21/h9-10,13,17,20H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGFYLWTKJCLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C(=O)CN2C(=CC(=CC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through the condensation of 4-hydroxy-2-methylpyridine with an appropriate acylating agent.

    Acetylation: The pyridinone is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

    Piperidine Ring Formation: The acetylated pyridinone is reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.

    Sulfonamide Formation: Finally, the piperidine derivative is treated with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridinone ring can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial uses.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the pyridinone and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

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